molecular formula C16H18N2OS B2961184 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 1706082-07-6

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2961184
CAS RN: 1706082-07-6
M. Wt: 286.39
InChI Key: KVMITLKBZUDJNJ-UHFFFAOYSA-N
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Description

Compounds with structures similar to “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide” are often used in medicinal chemistry and organic synthesis . They are typically synthesized through various methods, including nucleophilic and amidation reactions .


Synthesis Analysis

The synthesis of similar compounds often involves the use of catalysts such as magnesium oxide nanoparticles . These catalysts facilitate the formation of the desired compound through various chemical reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic and amidation reactions . These reactions facilitate the formation of the desired compound .

Scientific Research Applications

Antioxidant Applications

The thiophene moiety within the compound has been associated with significant antioxidant properties. These properties are crucial in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders and cancer. The compound’s ability to scavenge free radicals can be harnessed to protect cells from oxidative damage .

Anti-inflammatory Applications

This compound has shown potential in the synthesis of derivatives that exhibit potent anti-inflammatory activities. Such activities are beneficial in the treatment of chronic inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. The compound serves as a precursor for synthesizing novel pyrimidine-2-thiol derivatives with anti-inflammatory properties .

Antimicrobial Applications

The presence of the thiophene and pyridine moieties suggests that this compound could be used to develop new antimicrobial agents. These agents could target a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Antifibrotic Activity

Derivatives of this compound have been studied for their anti-fibrotic activity, particularly against liver fibrosis. This is significant in the search for treatments for fibrotic diseases, which can lead to organ failure. The compound’s derivatives could inhibit the deposition of collagen, a key factor in the development of fibrosis .

Fungicidal Activity

Research indicates that derivatives of this compound could be effective fungicides. This application is particularly relevant in agriculture, where fungal infections can devastate crops. The compound could lead to the development of new fungicides that are more effective than current options .

Anticancer Applications

The compound’s structure is conducive to the creation of multitarget anticancer agents. By affecting various pathways within cancer cells, these agents could provide a multifaceted approach to cancer treatment, potentially improving efficacy and reducing resistance .

Future Directions

The future directions in the research of similar compounds often involve the design and synthesis of novel derivatives with improved biological activities . These studies aim to develop more effective drugs for various medical conditions .

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-9-12-7-15(10-17-8-12)14-5-6-20-11-14/h5-8,10-11,13H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMITLKBZUDJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

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